molecular formula C14H13N3O B1363510 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-71-6

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1363510
CAS RN: 80493-71-6
M. Wt: 239.27 g/mol
InChI Key: ITUOXVCQWLKCGP-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine” is a type of imidazopyridine . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .


Synthesis Analysis

The synthesis of similar compounds involves two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Crystallographic Analysis

The crystal structure and Hirshfeld surface analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, among other derivatives, have been explored, providing insights into their molecular geometry and intermolecular interactions. This research is crucial in understanding the structural properties of these compounds, which can influence their chemical behavior and potential applications in various fields, including materials science and drug design (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical behavior of compounds related to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine. For instance, there has been research on the synthesis of imidazo[1,2-a]pyridines via reactions with triethylamine, which provides a pathway to create a variety of derivatives with potential therapeutic or industrial applications (Khalafy et al., 2002). Another study discusses the synthesis of imidazo[1,2-a]pyridine derivatives as potential antiulcer agents, highlighting the potential for these compounds in medicinal chemistry (Starrett et al., 1989).

Novel Reactions and Derivatives

Innovative methods for creating new derivatives of imidazo[1,2-a]pyridines have been developed, including the use of microwave irradiation. These methods are significant for their efficiency and the potential to create novel compounds with unique properties (Tu et al., 2007). Such advances are crucial for expanding the chemical toolbox available for drug discovery and materials science.

Optical Properties

Research into the optical properties of imidazo[1,2-a]pyridine analogs, like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, has been conducted, focusing on their absorption and fluorescence characteristics. This research is important for potential applications in fields like optoelectronics and fluorescent probes (Kielesiński et al., 2015).

Anticancer Potential

A study on selenylated imidazo[1,2-a]pyridines has demonstrated promising activity against breast cancer cells, revealing the potential of these compounds in chemotherapy (Almeida et al., 2018). This research opens up new avenues for developing targeted cancer therapies.

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX enzyme, inhibiting its activity . Docking studies have shown that the molecules of this compound can be positioned well in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX, the compound reduces the production of these prostanoids .

Pharmacokinetics

Its potency and selectivity against the cox-2 enzyme have been demonstrated .

Result of Action

The result of the action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a reduction in inflammation, pain, and fever caused by prostaglandins . This is due to the compound’s inhibitory effect on the COX enzyme and subsequent reduction in prostanoid production .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be catalyzed by iodine, which is a viable choice due to its low cost, easy availability, and benign nature . .

Future Directions

The future directions for “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine” and similar compounds could involve further exploration of their potential as selective COX-2 inhibitors . Additionally, their potential as anticancer agents could be further investigated .

properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOXVCQWLKCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363683
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

CAS RN

80493-71-6
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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